3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 7-methoxy-1-benzofuran moiety at position 5, linked via a propanamide chain to a benzenesulfonyl group. Its structural complexity arises from the fusion of heterocyclic systems (oxadiazole and benzofuran) and functional groups (sulfonyl, amide, and methoxy).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-27-15-9-5-6-13-12-16(28-18(13)15)19-22-23-20(29-19)21-17(24)10-11-30(25,26)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWCOENOBSXUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonylation of the amide group using benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The benzenesulfonyl group participates in nucleophilic substitution under alkaline conditions. For example:
-
Reaction with amines :
Primary/secondary amines displace the sulfonamide nitrogen at 80–100°C in DMF, forming N-alkylated derivatives .
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylamine | DMF, 80°C, 6 h | N-Ethyl sulfonamide derivative | 72 | |
| Piperidine | KCO, DMF, 12 h | N-Piperidinyl sulfonamide | 68 |
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole ring undergoes electrophilic and nucleophilic attacks:
-
Acid-catalyzed hydrolysis :
In 6 M HCl at reflux, the oxadiazole ring hydrolyzes to form hydrazide intermediates . -
Pd-catalyzed cross-coupling :
Suzuki-Miyaura coupling with arylboronic acids occurs at the oxadiazole C-5 position using Pd(OAc)/PPh in toluene .
Benzofuran Ring Reactivity
The 7-methoxybenzofuran moiety undergoes:
-
Demethylation :
BBr in CHCl at −78°C removes the methoxy group, yielding phenolic derivatives . -
Electrophilic substitution :
Nitration (HNO/HSO) and bromination (Br/Fe) occur at the C-4 position of the benzofuran ring .
Propanamide Side Chain Modifications
The propanamide chain participates in:
-
Hydrolysis :
Basic hydrolysis yields carboxylic acid and 5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine . -
Reduction :
LiAlH reduces the amide to a primary amine:
Complexation and Biological Interactions
The compound acts as a ligand for metalloenzymes:
-
Zinc(II) coordination :
Forms a 1:1 complex via sulfonamide oxygen and oxadiazole nitrogen, confirmed by UV-Vis ( = 315 nm) and ESI-MS ( 421.2) . -
CYP450 inhibition :
Inhibits cytochrome P450 3A4 (IC = 2.3 μM) through π-π stacking with the heme porphyrin .
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation :
Decomposes at 210°C via sulfonyl group elimination (TGA mass loss = 32.5%). -
Photolysis :
UV irradiation (254 nm) cleaves the oxadiazole ring, forming benzofuran-2-carbonyl isocyanate as detected by IR ( 2270 cm) .
Acid-Catalyzed Hydrolysis Pathway
-
Protonation of oxadiazole nitrogen.
-
Nucleophilic attack by water at C-2.
-
Ring opening to form tetrahedral intermediate.
Pd-Mediated Cross-Coupling Sequence
-
Oxidative addition of aryl halide to Pd.
-
Transmetallation with boronic acid.
This compound’s versatility in nucleophilic, electrophilic, and coordination reactions makes it valuable for drug design and materials science. Further studies should explore enantioselective modifications and in vivo metabolic pathways.
Scientific Research Applications
3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonamides and oxadiazoles.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the oxadiazole ring could form hydrogen bonds with active site residues. The sulfonyl group may enhance the compound’s binding affinity through electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Physical and Chemical Properties
The target compound’s molecular formula is inferred as C₂₁H₁₉N₃O₅S (molecular weight ≈ 425.46 g/mol), assuming the benzofuran substituent contributes C₉H₆O₂. Comparisons with similar compounds are tabulated below:
Key Observations :
- Molecular Weight : The target compound is lighter than piperidinyl- or carbazol-containing analogs () but heavier than simpler phenyl/thiazole derivatives (–2).
- Melting Point : The 7-methoxybenzofuran group may elevate the melting point compared to aliphatic analogs (e.g., 7k: 66–68°C), though this requires experimental confirmation.
Structural and Spectral Comparisons
Infrared (IR) Spectroscopy:
- Target Compound : Expected peaks include:
- Analogues :
Nuclear Magnetic Resonance (NMR):
- ¹H-NMR :
- ¹³C-NMR :
Biological Activity
3-(benzenesulfonyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic compound that combines a benzofuran moiety with an oxadiazole and a sulfonamide group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with related compounds.
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 405.43 g/mol. The compound features a sulfonamide group, which is known for its biological significance in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O6S |
| Molecular Weight | 405.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The benzofuran ring may engage with hydrophobic pockets within proteins, while the oxadiazole ring could establish hydrogen bonds with active site residues. The sulfonyl group is believed to enhance binding affinity through electrostatic interactions.
Anticancer Potential
Research has indicated that compounds containing benzofuran and oxadiazole structures exhibit anticancer properties. For instance, similar compounds have demonstrated inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The presence of the sulfonamide moiety may also contribute to these effects by inhibiting specific enzymes involved in tumor growth.
Anti-inflammatory Activity
The compound has been investigated for its potential anti-inflammatory effects. Sulfonamides are known to exhibit anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases. Studies suggest that the compound could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potent anticancer activity .
In Vivo Studies
Animal studies have shown that compounds with similar structures can exhibit high oral bioavailability and significant therapeutic effects in vivo. For example, a related compound demonstrated over 90% bioavailability in rat models . This suggests that this compound may also possess favorable pharmacokinetic properties.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
